Cinnolin-6-amine
Overview
Description
Cinnolin-6-amine is a heterocyclic compound that contains a six-membered ring with two nitrogen atoms. It has been found to have various applications in scientific research, particularly in the field of medicinal chemistry. In
Mechanism Of Action
The mechanism of action of cinnolin-6-amine is not fully understood. However, studies have suggested that cinnolin-6-amine derivatives may act by inhibiting various enzymes, such as topoisomerase II, which is involved in DNA replication, and cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. Moreover, cinnolin-6-amine derivatives may induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical And Physiological Effects
Cinnolin-6-amine derivatives have been found to have various biochemical and physiological effects. Studies have shown that cinnolin-6-amine derivatives can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of matrix metalloproteinases, which are involved in the degradation of extracellular matrix. Moreover, cinnolin-6-amine derivatives have been found to have low toxicity in normal cells, which makes them promising candidates for further development as anticancer agents.
Advantages And Limitations For Lab Experiments
Cinnolin-6-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and yields high purity cinnolin-6-amine. Moreover, cinnolin-6-amine derivatives have been found to have various activities, which makes them versatile compounds for scientific research. However, one limitation is that cinnolin-6-amine derivatives have low solubility in water, which may limit their use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of cinnolin-6-amine derivatives.
Future Directions
There are several future directions for cinnolin-6-amine research. One direction is to develop more potent cinnolin-6-amine derivatives with higher activity against cancer cells and bacteria. Moreover, further studies are needed to fully understand the mechanism of action of cinnolin-6-amine derivatives. Additionally, cinnolin-6-amine derivatives may have potential applications in other fields, such as materials science and catalysis. Therefore, future research should explore the potential of cinnolin-6-amine derivatives in these fields.
Scientific Research Applications
Cinnolin-6-amine has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to have potential antitumor, antimicrobial, and anti-inflammatory activities. Studies have shown that cinnolin-6-amine derivatives can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. Moreover, cinnolin-6-amine derivatives have been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, cinnolin-6-amine derivatives have been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
cinnolin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUQXKXLJOIFPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633792 | |
Record name | Cinnolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnolin-6-amine | |
CAS RN |
7637-27-6 | |
Record name | Cinnolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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